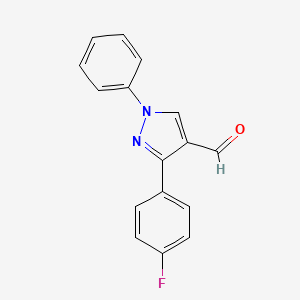

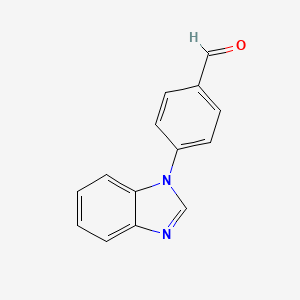

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

説明

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the scientific community due to its interesting chemical and physical properties. Research has delved into its synthesis, molecular structure analysis, chemical reactions, and both physical and chemical properties to understand its potential applications in various fields.

Synthesis Analysis

The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been explored through various chemical pathways. One method involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 2-naphthyl-or 6-quinolylamine and CH-acids, yielding new derivatives with potential for further chemical investigation (Kozlov & Gusak, 2007).

Molecular Structure Analysis

The molecular structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been thoroughly investigated, revealing its optimized structure and vibrational frequencies through both experimental and theoretical approaches. The molecular electrostatic potential map highlights the negative electrostatic potential regions, primarily localized over the carbonyl group, indicating possible sites for electrophilic attack (Mary et al., 2015).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, forming benzo[f]quinoline, benzo[a]phenanthridine, benzo[a]acridine, and 4,7-phenanthroline derivatives when condensed with specific reagents. These reactions highlight its versatility in synthesizing complex heterocyclic compounds (Kozlov & Gusak, 2007).

Physical Properties Analysis

The physical properties, including solvatochromic effects and crystal structures, have been studied to understand the behavior of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under different conditions. The emission spectrum in polar solvents and the impact of solvent polarity on its photophysical properties offer insights into its potential applications in material science (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, have been explored through various analyses. Notably, the frontier molecular orbital analysis and natural bonding orbital analysis shed light on its stability, charge transfer, and hyper-conjugative interactions, presenting a comprehensive view of its chemical behavior (Mary et al., 2015).

科学的研究の応用

Summary of the Application

The compound is used in the synthesis of organofluorine compounds, which are important in modern organic and medicinal chemistry .

Methods of Application or Experimental Procedures

The compound was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine . Sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .

Results or Outcomes

The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .

2. Application in Antibacterial and Antioxidant Activity

Summary of the Application

The compound is used in the synthesis of ammonium oxalates, which have been studied for their antibacterial and antioxidant properties .

Methods of Application or Experimental Procedures

The compound is produced by the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile. The resultant compound is then reacted with various aromatic and heterocyclic aldehydes and subsequently reduced with NaBH4 to produce amines. These amines are then converted to oxalates by a solution of oxalic acid in Et2O .

Results or Outcomes

Some of the synthesized compounds exhibited high antibacterial activity but in most cases did not neutralize superoxide radicals .

3. Application in Fluorinated Building Blocks

Summary of the Application

The compound is used in the synthesis of fluorinated building blocks, which are important in the development of pharmaceuticals and agrochemicals .

Methods of Application or Experimental Procedures

The compound is synthesized via a series of reactions involving the use of fluorinating reagents . The exact procedures and technical details are proprietary and not publicly available .

Results or Outcomes

The synthesized compound is used as a building block in the synthesis of various fluorinated compounds .

4. Application in Chalcone Synthesis

Summary of the Application

The compound is used in the synthesis of a new fluorinated chalcone . Chalcones are a type of organic compound that have shown potential in the treatment of various diseases .

Methods of Application or Experimental Procedures

The compound was synthesized in a 90% yield and crystallized by a slow evaporation technique .

Results or Outcomes

The synthesized chalcone was successfully characterized and its structure confirmed .

5. Application in Fluorinated Building Blocks

Summary of the Application

The compound is used in the synthesis of fluorinated building blocks, which are important in the development of pharmaceuticals and agrochemicals .

Methods of Application or Experimental Procedures

The compound is synthesized via a series of reactions involving the use of fluorinating reagents . The exact procedures and technical details are proprietary and not publicly available .

Results or Outcomes

The synthesized compound is used as a building block in the synthesis of various fluorinated compounds .

6. Application in Chalcone Synthesis

Summary of the Application

The compound is used in the synthesis of a new fluorinated chalcone . Chalcones are a type of organic compound that have shown potential in the treatment of various diseases .

Methods of Application or Experimental Procedures

The compound was synthesized in a 90% yield and crystallized by a slow evaporation technique .

Results or Outcomes

The synthesized chalcone was successfully characterized and its structure confirmed .

特性

IUPAC Name |

3-(4-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQESLSBUZSGPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351471 | |

| Record name | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

36640-40-1 | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

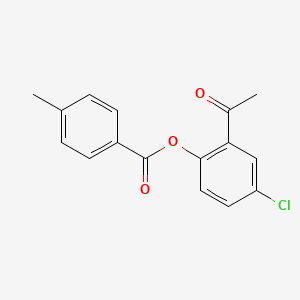

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)